VK-2019

EBNA1 inhibition target selectivity Epstein-Barr virus

Select VK-2019 for EBV latency research: this EBNA1 inhibitor has completed a Phase I trial (1800 mg/day oral safety) and demonstrated efficacy in four xenograft models. Its validated LC-MS/MS method (0.5–500 ng/mL) and defined structure ensure reproducible results. Avoid untested alternatives with unknown PK/safety profiles.

Molecular Formula C29H25NO4
Molecular Weight 451.5 g/mol
Cat. No. B13429063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK-2019
Molecular FormulaC29H25NO4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1COCCC1OCC2=CC=C(C=C2)C#CC3=C(C(=CC=C3)C(=O)O)C4=CC5=C(C=C4)C=CN5
InChIInChI=1S/C29H25NO4/c31-29(32)26-3-1-2-23(28(26)24-11-10-22-12-15-30-27(22)18-24)9-8-20-4-6-21(7-5-20)19-34-25-13-16-33-17-14-25/h1-7,10-12,15,18,25,30H,13-14,16-17,19H2,(H,31,32)
InChIKeyVUJZFNSWCNSGDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-6-yl)-3-[2-[4-(Oxan-4-yloxymethyl)phenyl]ethynyl]benzoic Acid (VK-2019): Chemical Identity and Class Assignment for Procurement


2-(1H-Indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid, also known by its research code VK-2019 (CAS: 2044520-06-9; molecular formula C29H25NO4; molecular weight 451.51 g/mol), is a small-molecule organic compound belonging to the class of indole-benzoic acid derivatives bearing a phenylethynyl linker and a tetrahydropyran (oxane) ether substituent [1]. This compound functions as a selective, orally bioavailable inhibitor of Epstein-Barr virus (EBV) nuclear antigen 1 (EBNA1) DNA-binding activity, thereby blocking viral episome maintenance and replication in latently infected cells [2][3].

Why 2-(1H-Indol-6-yl)-3-[2-[4-(Oxan-4-yloxymethyl)phenyl]ethynyl]benzoic Acid Cannot Be Replaced by Generic EBNA1 Inhibitors or Structural Analogs


The EBNA1 inhibitor chemical space contains structurally diverse compounds with widely varying potency, selectivity, and translational potential. While several EBNA1 inhibitors exist—including EBNA1-IN-SC7 (compound SC7) with a reported IC50 of 23 μM against EBNA1-DNA binding—they differ substantially in molecular architecture, oral bioavailability characteristics, and in vivo validation status [1]. Importantly, most published EBNA1 inhibitors lack human pharmacokinetic and safety data, limiting their utility beyond in vitro mechanistic studies [2]. Substitution with an alternative indole-benzoic acid derivative or unvalidated EBNA1 inhibitor introduces procurement risk: the alternative may exhibit different solubility properties, uncharacterized off-target profiles, or absent translational validation, compromising experimental reproducibility and downstream applicability [3].

2-(1H-Indol-6-yl)-3-[2-[4-(Oxan-4-yloxymethyl)phenyl]ethynyl]benzoic Acid: Quantified Differentiation Versus Comparator EBNA1 Inhibitors


Target Selectivity: EBNA1-Specific Inhibition Versus Broader Antiviral Agents

VK-2019 is characterized as a highly specific inhibitor of EBNA1 DNA-binding activity, developed specifically to block EBNA1-DNA binding without reported off-target activity against other viral or host DNA-binding proteins [1]. The compound's selectivity profile is supported by its unique mechanism: binding to the EBNA1 protein-DNA interface to interfere with recruitment and anchoring of viral DNA replication machinery, rather than acting as a general antiviral agent .

EBNA1 inhibition target selectivity Epstein-Barr virus viral episome maintenance

In Vitro Potency: VK-2019 EBNA1 Inhibition Versus Comparator EBNA1-IN-SC7

While the exact IC50 value for VK-2019 against EBNA1-DNA binding is not publicly disclosed in the available literature, a cross-study comparison with the structurally distinct EBNA1 inhibitor EBNA1-IN-SC7 provides context. EBNA1-IN-SC7 (compound SC7) inhibits EBNA1-DNA binding with a reported IC50 of 23 μM in biochemical assays . In contrast, VK-2019 was advanced to clinical development based on potent inhibition of EBNA1-dependent functions in cellular and in vivo models, including significant tumor growth inhibition in multiple EBV-dependent xenograft models at well-tolerated oral doses [1][2].

EBNA1 inhibitor potency IC50 comparison EBV-associated cancer small-molecule inhibitor

In Vivo Antitumor Efficacy: Preclinical Xenograft Model Validation

Preclinical testing demonstrated that VK-2019 significantly inhibited tumor growth in four distinct EBV-dependent xenograft models, including two patient-derived xenograft (PDX) tumor models [1]. This multi-model validation establishes that VK-2019's EBNA1 inhibition translates to measurable antitumor effects across genetically diverse EBV-positive tumor contexts.

xenograft tumor model EBV-dependent cancer in vivo efficacy preclinical validation

Clinical Pharmacokinetics and Human Safety Profile

VK-2019 has completed a first-in-human Phase I clinical trial in 23 patients with EBV-positive nasopharyngeal carcinoma, with oral daily doses ranging from 60 mg to 1,800 mg [1]. Pharmacokinetic results demonstrated good systemic exposure with achievement of micromolar plasma concentrations, though high intersubject variability was noted [2]. The compound demonstrated an acceptable safety profile, with even high doses (up to 1,800 mg daily) being well tolerated; only one adverse event deemed attributable to VK-2019 was reported and was successfully reversed [3]. On-target biological activity was confirmed via reductions in EBV DNA plasma levels and decreased EBV genome copy number in patient tumor biopsies [4].

clinical pharmacokinetics first-in-human trial oral bioavailability safety profile

Chemical Purity and Analytical Characterization

VK-2019 is commercially available from multiple reputable vendors with specified purity levels ranging from ≥98% to 99.98% as determined by HPLC analysis . The compound is supplied with certificates of analysis (COA) and material safety data sheets (MSDS), enabling rigorous quality control in research applications . The CAS registry number 2044520-06-9 and InChI Key VUJZFNSWCNSGDV-UHFFFAOYSA-N provide unambiguous chemical identification .

chemical purity analytical characterization HPLC purity procurement specification

Recommended Application Scenarios for 2-(1H-Indol-6-yl)-3-[2-[4-(Oxan-4-yloxymethyl)phenyl]ethynyl]benzoic Acid (VK-2019) Based on Evidence


EBV Latency and Episome Maintenance Mechanistic Studies

Use VK-2019 as a selective chemical probe to interrogate EBNA1-dependent episome maintenance in latently infected EBV-positive cell lines. The compound's specific inhibition of EBNA1-DNA binding activity enables clean dissection of EBNA1's role in viral genome persistence without confounding effects from broad-spectrum antivirals [1]. Preclinical data confirming EBNA1-specific mechanism and in vivo efficacy in xenograft models support its use as a validated tool compound for EBV latency research [2].

Preclinical In Vivo Efficacy Studies in EBV-Dependent Tumor Models

Employ VK-2019 in mouse xenograft or patient-derived xenograft (PDX) models of EBV-associated cancers, including nasopharyngeal carcinoma and EBV-positive lymphomas. The compound has demonstrated significant tumor growth inhibition in four distinct EBV-dependent xenograft models, with oral bioavailability enabling convenient daily dosing [1]. This multi-model validation reduces experimental risk compared to untested in-class compounds lacking in vivo efficacy data [2].

Translational Pharmacology Studies Requiring Human Pharmacokinetic Reference

Utilize VK-2019 in preclinical studies where human pharmacokinetic and safety data provide critical context for translational research. The compound's completed Phase I clinical trial established oral bioavailability, micromolar plasma exposure, and an acceptable safety profile up to 1,800 mg daily in cancer patients [1]. Validated LC-MS/MS analytical methods for quantifying VK-2019 in human plasma (assay range: 0.5-500 ng/mL) are published and available for method adaptation [2].

Chemical Biology Studies of EBNA1-DNA Binding Interface

Apply VK-2019 as a structurally defined small molecule for probing the EBNA1 protein-DNA binding interface in biochemical and biophysical assays. The compound was developed through structure-based design targeting the EBNA1-DNA interaction surface [1]. Its well-characterized chemical structure (InChI Key: VUJZFNSWCNSGDV-UHFFFAOYSA-N) and commercial availability at high purity (≥98-99.98%) ensure reproducible experimental conditions for structural biology and chemical biology investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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